molecular formula C11H11ClN4S B12897634 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(methylthio)- CAS No. 61539-19-3

2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(methylthio)-

Cat. No.: B12897634
CAS No.: 61539-19-3
M. Wt: 266.75 g/mol
InChI Key: ZBAZZYXYQVYRRQ-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(methylthio)- is a useful research compound. Its molecular formula is C11H11ClN4S and its molecular weight is 266.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(methylthio)-, also known as 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS Number: 3275-44-3), is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁ClN₄S
  • Molecular Weight : 234.68 g/mol
  • CAS Number : 3275-44-3
  • SMILES Notation : Cc1nc(N)nc(N)c1c2ccc(Cl)cc2

Research indicates that compounds similar to 2,4-Pyrimidinediamine often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, studies have shown that pyrimidine derivatives can modulate signaling pathways related to inflammation and immune responses by inhibiting IgE and IgG receptor signaling cascades .

Anticancer Activity

Some studies have suggested that pyrimidine derivatives possess anticancer properties. For example:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Case Study : A study involving a related pyrimidine compound demonstrated significant cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy.

Antimicrobial Activity

Pyrimidine compounds have also been examined for their antimicrobial properties:

  • Mechanism : They may exert their effects by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
  • Case Study : In vitro studies showed that 5-(4-chlorophenyl)-6-methylpyrimidine derivatives exhibited activity against Gram-positive bacteria.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryInhibits immune receptor signaling

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of 2,4-Pyrimidinediamine. Preliminary data suggest moderate toxicity levels in certain cellular assays. Further studies are needed to establish a comprehensive safety profile.

Properties

CAS No.

61539-19-3

Molecular Formula

C11H11ClN4S

Molecular Weight

266.75 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-methylsulfanylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H11ClN4S/c1-17-10-8(9(13)15-11(14)16-10)6-2-4-7(12)5-3-6/h2-5H,1H3,(H4,13,14,15,16)

InChI Key

ZBAZZYXYQVYRRQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1C2=CC=C(C=C2)Cl)N)N

Origin of Product

United States

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